1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

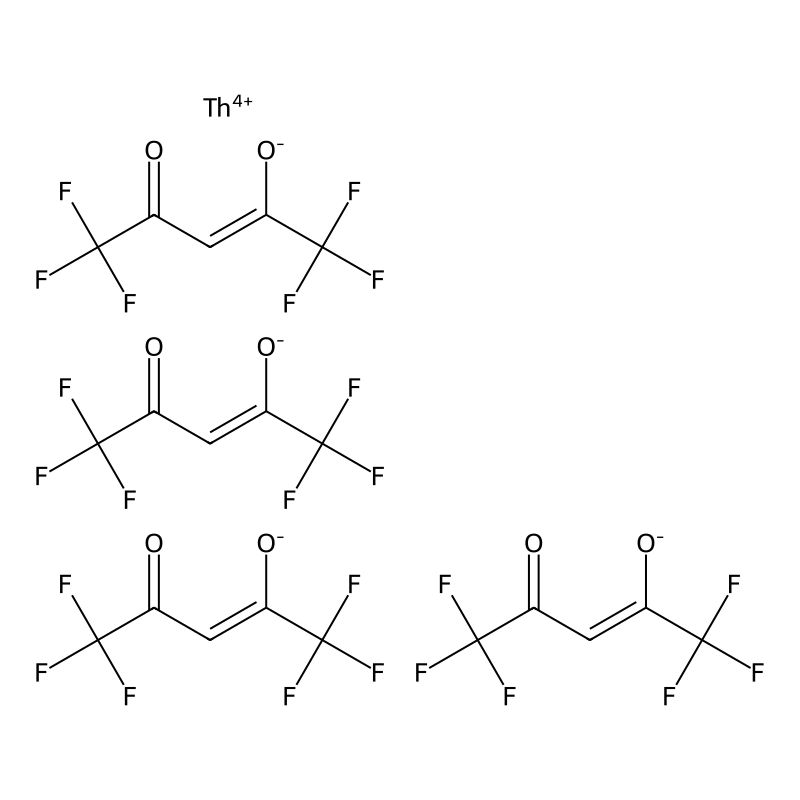

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) is a complex chemical compound that features a unique combination of fluorinated organic groups and a thorium ion. The compound's molecular formula is , and it possesses distinct properties due to the presence of hexafluoroalkyl substituents, which enhance its stability and reactivity. The thorium ion contributes to its potential applications in various fields, including materials science and nuclear chemistry.

The primary safety concern associated with Th(IV) hexafluoroacetylacetonate is its radioactivity due to the presence of Thorium. Thorium is a naturally occurring radioactive element that can be harmful if inhaled or ingested [].

Additional Considerations

- Limited Research: While Th(IV) hexafluoroacetylacetonate has potential applications, dedicated research on its specific properties and safety profile is limited compared to other metal-hfac complexes.

- Handling Precautions: Due to its radioactivity, Th(IV) hexafluoroacetylacetonate should be handled with appropriate safety protocols in a laboratory setting by trained personnel.

Synthesis of Functional Materials

Thorium hexafluoroacetylacetonate serves as a precursor for the synthesis of advanced materials with interesting properties. Studies have explored its use in creating:

Metal-Organic Frameworks (MOFs)

These highly porous materials have applications in gas storage, separation, and catalysis. Thorium-based MOFs exhibit exceptional thermal and chemical stability, making them attractive for harsh environment applications [].

Thorium-Doped Oxides

Doping oxides with thorium can modify their electrical, optical, and catalytic properties. Thorium-doped ceria, for example, shows potential as a solid oxide fuel cell electrolyte [].

Actinic Material Characterization

Thorium hexafluoroacetylacetonate complexes are valuable for studying the fundamental properties of actinide elements like thorium. These studies provide insights into:

Coordination Chemistry of Thorium

Understanding how thorium interacts with surrounding molecules is crucial for developing new materials and separation processes. Thorium hexafluoroacetylacetonate complexes serve as model systems for such investigations [].

Spectroscopic Studies

The unique electronic structure of thorium can be probed using various spectroscopic techniques. Thorium hexafluoroacetylacetonate complexes are well-suited for these studies due to their well-defined structures [].

The reactivity of 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can be attributed to the presence of both the oxo group and the thorium ion. Typical reactions may include:

- Nucleophilic substitution: The fluorinated groups can participate in nucleophilic reactions, allowing for the substitution of fluorine atoms with other nucleophiles.

- Coordination chemistry: The thorium ion can coordinate with various ligands, affecting the compound's solubility and stability in different solvents.

- Redox reactions: The compound may undergo redox transformations due to the oxidizing nature of the thorium ion, particularly in acidic or basic environments.

Synthesis methods for 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) typically involve:

- Fluorination: Starting from a suitable precursor compound (such as pentenone), fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.

- Formation of the Thorium Complex: The thorium ion can be introduced by reacting the fluorinated precursor with thorium salts in a controlled environment (e.g., in a solvent like dimethyl sulfoxide) to ensure proper coordination.

- Purification: The final product may require purification techniques such as recrystallization or chromatography to isolate the desired compound from byproducts.

The applications of 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) span several fields:

- Nuclear Chemistry: Due to its thorium content, it may be used in research related to nuclear fuel cycles and radiation shielding.

- Materials Science: The unique properties imparted by the hexafluorinated groups could make this compound useful in developing advanced materials with specific thermal or chemical resistance.

- Pharmaceuticals: Potential applications in drug design may arise from its biological interactions.

Similar compounds include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1,1-Trifluoroacetone | Simpler structure with fewer fluorine atoms | |

| 1-Hexafluoroisopropanol | Contains hydroxyl group; used as solvent | |

| Bis((1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-yloxy)copper | Metal complex; different metal coordination |

Uniqueness

The uniqueness of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) lies primarily in its combination of a highly fluorinated organic moiety with a thorium center. This combination potentially enhances both its chemical stability and its utility in specialized applications compared to other similar compounds that lack either component.